Cas no 2034429-88-2 (2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone)

2-(4-Fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone is a fluorinated azetidine-based compound featuring a triazole moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. Its structural framework combines a fluorophenyl group with a triazole-substituted azetidine ring, offering potential for selective binding and enhanced metabolic stability. The presence of the fluorine atom may improve lipophilicity and bioavailability, while the triazole-azetidine scaffold provides opportunities for further functionalization. This compound is particularly valuable in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined chemical properties and synthetic accessibility make it a useful building block for drug discovery and development.
2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone structure
2034429-88-2 structure
Product Name:2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
CAS No:2034429-88-2
MF:C13H13FN4O
MW:260.266925573349
CID:5376828
Update Time:2025-08-03

2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
    • Inchi: 1S/C13H13FN4O/c14-11-3-1-10(2-4-11)13(19)9-17-7-12(8-17)18-6-5-15-16-18/h1-6,12H,7-9H2
    • InChI Key: LMCOYOQFXOLDQU-UHFFFAOYSA-N
    • SMILES: C(N1CC(N2C=CN=N2)C1)C(=O)C1=CC=C(F)C=C1

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Additional information on 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone

Introduction to 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS No. 2034429-88-2)

2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 2034429-88-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a fusion of aromatic and heterocyclic structures, which are widely explored for their potential biological activities. The presence of a fluorophenyl moiety and a triazolyl substituent on an azetidinone backbone imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS No. 2034429-88-2) can be dissected into several key functional groups. The 4-fluorophenyl ring introduces a fluorine atom, which is known to modulate the bioactivity of many pharmaceutical compounds by influencing metabolic stability and receptor binding affinity. The triazolyl group, attached to an azetidinone ring, adds another layer of complexity, potentially enhancing interactions with biological targets. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it an intriguing subject for further exploration.

In recent years, there has been a surge in research focused on designing molecules with enhanced selectivity and potency. The structural features of 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS No. 2034429-88-2) align well with this trend. The azetidinone scaffold is particularly relevant in medicinal chemistry due to its similarity to bioactive natural products and its ability to adopt favorable conformations in biological environments. Additionally, the triazolyl moiety has been extensively studied for its role in stabilizing transition states and enhancing binding interactions, which could be leveraged to improve drug-like properties.

The synthesis of this compound involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps likely include the formation of the azetidinone ring through cycloaddition or cyclization reactions, followed by functionalization at the 3-position with a triazolyl group. Subsequent introduction of the 4-fluorophenyl moiety would complete the molecular architecture. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, may be employed to achieve high yields and purity, ensuring that the final product is suitable for biological evaluation.

The potential biological activity of 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS No. 2034429-88-2) is a subject of considerable interest. Given its structural motifs, it is plausible that this compound could interact with enzymes or receptors involved in critical biological pathways. For instance, the presence of a fluorophenyl group often suggests potential activity against targets such as kinases or G protein-coupled receptors (GPCRs), while the azetidinone ring may mimic natural substrates or inhibitors. The triazolyl substituent could further enhance binding by participating in hydrogen bonding or hydrophobic interactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS No. 2034429-88-2) to biological targets with remarkable accuracy. Molecular docking studies can provide insights into how this compound might interact with proteins or nucleic acids, guiding experimental design and optimization efforts. These computational approaches are increasingly complementing traditional high-throughput screening methods, allowing for more targeted and efficient drug discovery campaigns.

In vitro pharmacological studies are essential for validating the potential bioactivity of novel compounds like 2-(4-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-ylenkthanone (CAS No. 2034429-88- 2) before moving into preclinical testing. Initial assays might focus on evaluating interactions with enzymes known to be involved in disease pathways or receptors expressed in relevant tissues. For example, inhibition studies against kinases or cytochrome P450 enzymes could provide early indications of pharmacological relevance. Additionally, cell-based assays could assess whether the compound affects downstream signaling pathways or modulates cellular behavior in a manner consistent with therapeutic effects.

The impact of fluorine substitution on biological activity is well-documented, and the presence of a 4-fluorophenyl group in this compound suggests that it may exhibit enhanced metabolic stability or altered binding kinetics compared to non-fluorinated analogs. Fluoroaromatic rings are frequently incorporated into drugs due to their ability to improve pharmacokinetic profiles while maintaining or even increasing target affinity. This feature makes compounds like 2-(4-fluorophenyl)-1-[3-(triazol- 1 -yI)azetidin-I -yI]ethanone (CAS No. 2034429 -88 - 2 ) particularly attractive for further development.

As research progresses, interdisciplinary approaches combining organic chemistry, computational modeling, and biophysical techniques will be crucial for unlocking the full potential of this class of compounds. The integration of these methodologies allows for a more holistic understanding of molecular interactions and facilitates the design of next-generation pharmaceuticals with improved efficacy and safety profiles.

The future directions for studying 2-(4-fluorophenyl)-I-[3( tria z ol -I -yI) az et id i n-I -yI] eth an one ( CAS No. 20344 29 -88 - 2 ) may include exploring its derivatives through structure-based drug design or using it as a scaffold for library generation via combinatorial chemistry techniques. Such efforts could uncover novel analogs with enhanced properties suitable for addressing unmet medical needs.

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